2-hydroxyethyl-dimethyl-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]azanium;bromide
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Overview
Description
2-Hydroxyethyl-dimethyl-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]azanium;bromide is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a benzoxadiazole moiety, which is often associated with fluorescent properties, making it useful in biochemical and medical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxyethyl-dimethyl-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]azanium;bromide typically involves multiple steps:
Formation of the Benzoxadiazole Core: The benzoxadiazole core can be synthesized through a reaction involving 4-nitroaniline and a suitable diazotizing agent, followed by cyclization.
Attachment of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution reactions.
Quaternization: The final step involves the quaternization of the dimethylamino group with 2-bromoethanol to form the azanium bromide salt.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: The nitro group in the benzoxadiazole moiety can undergo reduction to form amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Quaternization: The dimethylamino group can be quaternized with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Quaternization: Alkyl halides like bromoethane are used under mild heating conditions.
Major Products:
Reduction: Amino derivatives of the benzoxadiazole moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Quaternization: Quaternary ammonium salts.
Scientific Research Applications
2-Hydroxyethyl-dimethyl-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]azanium;bromide has several applications in scientific research:
Fluorescent Tracing: Due to its benzoxadiazole core, it is used as a fluorescent tracer in biochemical assays.
Cell Imaging: It is employed in cell imaging techniques to study cellular processes.
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific cellular pathways.
Biochemical Research: It is used in studying enzyme activities and protein interactions.
Mechanism of Action
The compound exerts its effects primarily through its fluorescent properties. The benzoxadiazole moiety absorbs light at specific wavelengths and emits fluorescence, which can be detected using various imaging techniques. This property is utilized in tracking and studying biological molecules and processes. The molecular targets include cellular proteins and enzymes that interact with the compound, allowing researchers to visualize and analyze their behavior.
Comparison with Similar Compounds
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose: Another benzoxadiazole derivative used as a fluorescent tracer.
4-Nitro-2,1,3-benzoxadiazole: A simpler benzoxadiazole compound with similar fluorescent properties.
Uniqueness: 2-Hydroxyethyl-dimethyl-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]azanium;bromide is unique due to its quaternary ammonium structure, which enhances its solubility and interaction with biological molecules. This makes it particularly useful in aqueous environments and biological systems.
Properties
IUPAC Name |
2-hydroxyethyl-dimethyl-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]azanium;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N5O4.BrH/c1-17(2,7-8-18)6-5-13-9-3-4-10(16(19)20)12-11(9)14-21-15-12;/h3-4,13,18H,5-8H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGXVURYHPLHLC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])CCO.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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